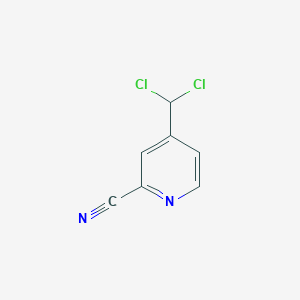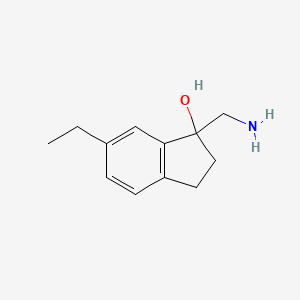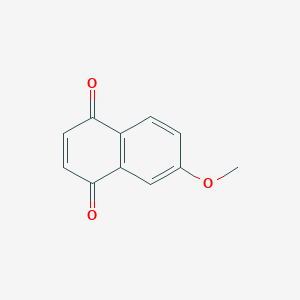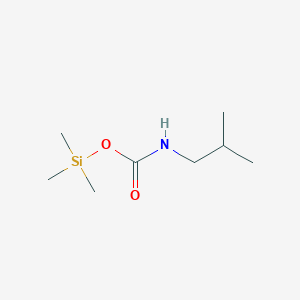
7-Amino-5-nitrosoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-5-(hydroxyimino)quinolin-8(5H)-one is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of an amino group at the 7th position, a hydroxyimino group at the 5th position, and a ketone group at the 8th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Nitration: The quinoline derivative undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oximation: The amino group is converted to a hydroxyimino group through a reaction with hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Cyclization: The final step involves cyclization to form the quinoline ring with the desired functional groups.
Industrial Production Methods: Industrial production of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the hydroxyimino group can yield amino derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Oxo derivatives of the quinoline ring.
Reduction: Amino derivatives with reduced hydroxyimino groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-Amino-5-(hydroxyimino)quinolin-8(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The amino group can participate in nucleophilic reactions, modifying the function of enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and signal transduction.
Vergleich Mit ähnlichen Verbindungen
7-Amino-5-chloroquinolin-8-ol: This compound has a chloro group instead of a hydroxyimino group, leading to different chemical properties and reactivity.
5-Nitroso-8-quinolinol: This compound has a nitroso group at the 5th position, which affects its biological activity and chemical behavior.
Uniqueness: 7-Amino-5-(hydroxyimino)quinolin-8(5H)-one is unique due to the presence of both an amino group and a hydroxyimino group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
92095-68-6 |
|---|---|
Molekularformel |
C9H7N3O2 |
Molekulargewicht |
189.17 g/mol |
IUPAC-Name |
7-amino-5-nitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H7N3O2/c10-6-4-7(12-14)5-2-1-3-11-8(5)9(6)13/h1-4,13H,10H2 |
InChI-Schlüssel |
RJFINFNWCRTDFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)





